3-(9H-Carbazol-4-yloxy)-1,2-propanediol
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Overview
Description
3-(9H-Carbazol-4-yloxy)-1,2-propanediol is an organic compound that features a carbazole moiety linked to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol typically involves the reaction of 4-hydroxycarbazole with epichlorohydrin under basic conditions to form the intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole. This intermediate is then subjected to ring-opening reactions with nucleophiles such as amines or alcohols to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-4-yloxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(9H-Carbazol-4-yloxy)-1,2-propanediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on beta-adrenergic receptors, similar to carvedilol, to exert its effects on cardiovascular function. The compound’s ability to modulate these receptors can lead to therapeutic benefits in treating conditions like hypertension and heart failure .
Properties
IUPAC Name |
3-(9H-carbazol-4-yloxy)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)16-13/h1-7,10,16-18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWDZXZVQVXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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